Although the synthesis of the specific compound is not mentioned, the synthesis of similar sulfonamide-containing compounds typically involves the reaction of a sulfonyl chloride with an amine in the presence of a base. [, , ] For example, the synthesis of N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides, a series of potent urease inhibitors, started with the nucleophilic substitution reaction of 2-(4-methoxyphenyl)-1-ethanamine with 4-(acetylamino)benzenesulfonyl chloride in aqueous sodium carbonate. []
The molecular structure of similar compounds is often analyzed using spectroscopic techniques like IR, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction. [, , , , , ] These methods provide information about bond lengths, bond angles, dihedral angles, and intermolecular interactions, which are crucial for understanding the compound's properties and potential biological activity.
Sulfonamides with benzodioxane and acetamide moieties exhibit α-glucosidase inhibitory activity. These compounds could potentially be developed as antidiabetic agents. []
Similar compounds also show inhibitory activity against acetylcholinesterase, suggesting potential applications in treating neurological disorders like Alzheimer's disease. []
The presence of a sulfonamide group suggests potential antibacterial activity, as observed in N4-acetylsulfadiazine and its copper(II) complex. [] Further research could explore the antibacterial potential of the specific compound against various bacterial strains.
Compounds containing 3-aminoindazole scaffolds, like ABT-869, exhibit potent inhibitory activity against receptor tyrosine kinases (RTKs), such as VEGF and PDGF receptors, making them potential anticancer agents. [, , ]
Sulfonamide derivatives demonstrate antioxidant properties, as evaluated by DPPH radical scavenging assays. [] These findings suggest their potential use in preventing oxidative stress-related diseases.
Sulfonamides with acetamide and substituted amino groups show potent urease inhibitory activity, which could be beneficial in managing diseases associated with elevated urease levels, such as peptic ulcers and stomach cancer. []
Oxadiazole-containing compounds demonstrate potent inhibition of FLAP, making them potential therapeutic agents for inflammatory diseases. []
Specific morpholine derivatives act as CCR3 antagonists, potentially offering therapeutic benefits in inflammatory conditions. []
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5